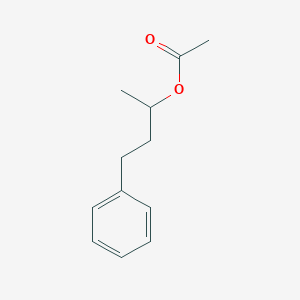

4-Phenyl-2-butyl acetate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-butyl acetate typically involves the esterification of 4-phenyl-2-butanol with acetic acid or acetic anhydride. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as immobilized enzymes can also be explored to enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2-butyl acetate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-phenyl-2-butanol and acetic acid.

Oxidation: The phenyl group in this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of benzoic acid derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Potassium permanganate, chromic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

Hydrolysis: 4-Phenyl-2-butanol, acetic acid.

Oxidation: Benzoic acid derivatives.

Reduction: 4-Phenyl-2-butanol.

Scientific Research Applications

Chemical Properties and Structure

4-Phenyl-2-butyl acetate has the molecular formula and is categorized as an ester. Its structure consists of a phenyl group attached to a butyl acetate moiety, contributing to its unique scent profile, which is often described as fruity and floral .

Fragrance and Flavor Applications

The primary application of this compound is in the fragrance industry. It is used as a flavoring agent and a fragrance ingredient , contributing to the sensory experience of various consumer products such as perfumes, cosmetics, and food items.

Flavor Profile

- Described as having a fruity odor , it is often incorporated into formulations to enhance aromatic qualities .

Toxicological Studies

Extensive safety evaluations have been conducted on this compound. The compound has been assessed for various toxicological endpoints including:

- Genotoxicity : Studies indicate that this compound is not expected to be genotoxic, with data supporting its safety for use in consumer products .

- Repeated Dose Toxicity : The calculated Margin of Exposure (MOE) for repeated dose toxicity exceeds 100, indicating low risk at typical exposure levels .

- Skin Sensitization : No significant skin sensitization reactions were observed in human studies, affirming its safety for topical applications .

Regulatory Status

The compound has been included in assessments by organizations such as FEMA (Flavor and Extract Manufacturers Association) and JECFA (Joint FAO/WHO Expert Committee on Food Additives), which have recognized it as Generally Recognized As Safe (GRAS) for specific uses in food products .

Case Study 1: Fragrance Ingredient Review

A comprehensive review published in Food and Chemical Toxicology evaluated the toxicological profile of this compound when used as a fragrance ingredient. The review summarized physical properties, acute toxicity, skin irritation, and sensitization data, concluding that the compound poses minimal risk when used within established safety guidelines .

Case Study 2: Environmental Safety Assessment

An environmental assessment indicated that this compound is not persistent or bioaccumulative in nature. This finding supports its use in consumer products without significant environmental impact concerns .

Mechanism of Action

The mechanism of action of 4-Phenyl-2-butyl acetate primarily involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release 4-phenyl-2-butanol and acetic acid. The phenyl group can interact with hydrophobic regions of proteins and membranes, potentially affecting their function and stability.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Phenyl-2-butyl acetate

- Synonyms: 1-Methyl-3-phenylpropyl acetate, Phenylethyl methyl carbinyl acetate

- CAS No.: 10415-88-0

- Molecular Formula : C₁₂H₁₆O₂

- Molecular Weight : 192.25 g/mol

Physical Properties :

- Density : 0.991 g/cm³

- Boiling Point : 72–74°C at 0.5 mmHg

- Refractive Index : 1.495

- Flash Point : 112.8°C

Applications :

Primarily used in flavor and fragrance industries due to its fruity or floral aroma. It is listed as a food additive (INS 814 N) under WHO guidelines .

Comparison with Structurally Similar Compounds

Benzyl Acetate

- CAS No.: 140-11-4

- Molecular Formula : C₉H₁₀O₂

- Molecular Weight : 150.18 g/mol

- Boiling Point : 215°C

- Key Differences :

2-Phenylethyl Acetate

- CAS No.: 103-45-7

- Molecular Formula : C₁₀H₁₂O₂

- Molecular Weight : 164.20 g/mol

- Boiling Point : 232°C

- Key Differences :

4-Methyl-4-Phenyl-2-Pentyl Acetate

- CAS No.: Not explicitly listed (refer to )

- Molecular Formula : C₁₄H₂₀O₂

- Molecular Weight : 220.31 g/mol

- Key Differences :

4-Phenylbutyric Acid

- CAS No.: 1821-12-1

- Molecular Formula : C₁₀H₁₂O₂

- Molecular Weight : 164.20 g/mol

- Key Differences :

Ethyl 2-Phenylacetoacetate

- CAS No.: 5413-05-8

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.24 g/mol

- Key Differences :

- The β-ketoester group enables use as a precursor in organic synthesis (e.g., phenylacetone production) rather than direct flavor/fragrance applications .

Biological Activity

4-Phenyl-2-butyl acetate (CAS Number: 10415-88-0) is an organic compound belonging to the class of aromatic esters. It has garnered attention due to its potential biological activities, including applications in food flavoring and its implications in toxicological studies. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity, and relevant case studies.

This compound has the molecular formula C₁₂H₁₆O₂ and a molar mass of 192.25 g/mol. Its structure features a phenyl group attached to a butyl acetate moiety, which contributes to its unique properties and biological activities.

Sedative Effects

Research has indicated that compounds structurally related to this compound may exhibit sedative effects. For example, studies involving benzylacetone, a related compound, demonstrated significant reductions in locomotor activity in mice at specific dosages, suggesting a potential sedative effect attributable to structural similarities within this chemical class .

Genotoxicity and Toxicity Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. A study on its analog, 2-methyl-4-phenyl-2-butyl isobutyrate, showed no significant genotoxic effects or reproductive toxicity at concentrations relevant to typical exposure scenarios. The findings indicated that the compound does not induce adverse effects on human health at levels consistent with good manufacturing practices .

Toxicological Assessment

A comprehensive toxicological assessment was performed using various methodologies including in vitro micronucleus tests. These tests evaluated the clastogenic activity of the compound on human peripheral blood lymphocytes. Results indicated that while some concentrations induced binucleated cells with micronuclei, these frequencies remained within historical control ranges, suggesting that the observed effects were not biologically significant .

Food Safety Evaluations

The Joint FAO/WHO Expert Committee on Food Additives evaluated this compound as a food additive. The committee concluded that it could be used safely within specified limits in food products, emphasizing the importance of monitoring dietary exposure to ensure safety for consumers .

Table: Summary of Biological Activities and Toxicity Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-phenyl-2-butyl acetate in laboratory settings?

this compound is typically synthesized via esterification of 4-phenyl-2-butanol with acetic acid or acetyl chloride under acid catalysis. A common method involves:

- Refluxing the alcohol with acetic anhydride in the presence of a catalytic amount of sulfuric acid.

- Purification via fractional distillation or column chromatography to isolate the ester.

Key parameters include temperature control (60–80°C) and reaction time (4–6 hours) to optimize yield .

Table 1: Key Reaction Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Catalyst | H₂SO₄ (1–2 mol%) |

| Reaction Time | 4–6 hours |

Q. How can researchers characterize the structural purity of this compound?

Standard analytical techniques include:

- NMR Spectroscopy : ¹H NMR (δ 2.05 ppm for acetate methyl, δ 4.8–5.2 ppm for ester oxygen-proximal protons) and ¹³C NMR (δ 170–175 ppm for carbonyl carbon) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 192.25 (C₁₂H₁₆O₂) with fragmentation patterns indicative of ester cleavage .

- FT-IR : Strong absorbance at ~1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O ester bond) .

Advanced Research Questions

Q. What mechanistic insights can be derived from studying hydrolysis kinetics of this compound?

The ester’s hydrolysis (acid- or base-catalyzed) follows pseudo-first-order kinetics. Key steps:

- Acid-Catalyzed Hydrolysis : Protonation of the carbonyl oxygen, nucleophilic attack by water, and cleavage of the ester bond.

- Base-Catalyzed Hydrolysis (Saponification) : Formation of a tetrahedral intermediate followed by acetate ion release.

Researchers can use pH-stat titration or HPLC to monitor reaction progress. Conflicting data on activation energy (e.g., solvent polarity effects) may arise due to steric hindrance from the phenyl group .

Q. How can computational chemistry models predict the reactivity of this compound in complex systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:

- Simulate transition states for ester hydrolysis or enzymatic interactions.

- Predict electronic properties (e.g., LUMO energy for nucleophilic susceptibility).

Example finding: The phenyl group lowers electrophilicity at the carbonyl carbon compared to aliphatic esters, reducing hydrolysis rates .

Q. What safety protocols are critical when handling this compound in research laboratories?

While not classified as carcinogenic, the compound requires:

- Ventilation : Use fume hoods to minimize inhalation (OSHA 29 CFR 1910.134) .

- PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .

- Storage : Inert atmosphere (N₂) and cool (4°C), dark conditions to prevent degradation .

Q. Addressing Data Contradictions

Q. How should researchers resolve discrepancies in reported physicochemical properties of this compound?

Conflicting data (e.g., solubility in polar solvents) may stem from impurities or measurement techniques. Recommendations:

Properties

IUPAC Name |

4-phenylbutan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(14-11(2)13)8-9-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEWTAOGAGBQGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864267 | |

| Record name | Benzenepropanol, .alpha.-methyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a mild, green, fruity odour | |

| Record name | 4-Phenyl-2-butyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/806/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 4-Phenyl-2-butyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/806/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.975-0.980 | |

| Record name | 4-Phenyl-2-butyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/806/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10415-88-0, 59960-25-7 | |

| Record name | (±)-4-Phenyl-2-butyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10415-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-3-acetoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010415880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanol, .alpha.-methyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanol, .alpha.-methyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbut-2-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-3-ACETOXYBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BV1134YBV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Phenyl-2-butyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.